![molecular formula C9H8ClN3O2 B2566504 4-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶-6-羧酸甲酯 CAS No. 1260663-57-7](/img/structure/B2566504.png)

4-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

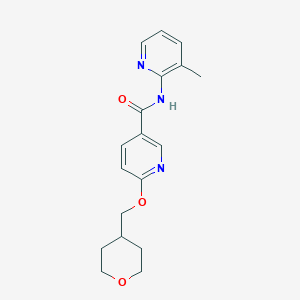

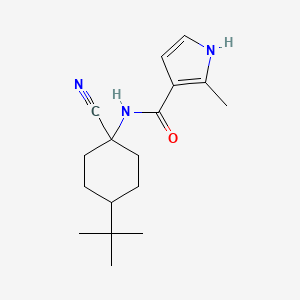

“Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” is a chemical compound. It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate .

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate” can be represented by the SMILES stringCn1ccc2c (Cl)ncnc12 . The InChI representation is 1S/C7H6ClN3/c1-11-3-2-5-6 (8)9-4-10-7 (5)11/h2-4H,1H3 .

科学研究应用

JAK抑制剂的合成

“4-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶-6-羧酸甲酯”是一种重要的杂环化合物,用于合成Janus激酶(JAK)抑制剂 . JAK抑制剂是抑制JAK家族中一种或多种酶活性的化合物,从而干扰JAK - 信号转导子和转录激活蛋白(STAT)信号通路 . 这条通路参与细胞分裂、死亡和肿瘤形成过程 .

癌症和炎症性疾病的治疗

使用“4-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶-6-羧酸甲酯”合成的JAK抑制剂在治疗癌症和炎症性疾病方面具有治疗应用,例如类风湿性关节炎、牛皮癣、骨髓纤维化、真性红细胞增多症、皮炎等 .

市售药物的合成

“4-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶-6-羧酸甲酯”是许多市售药物的支架 . 它被广泛用于合成许多国内外的医药中间体,包括CP690550、CGP76030等 .

抗癌研究

新合成的吡咯并[2,3-D]嘧啶衍生物,含有“4-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶-6-羧酸甲酯”,在体外抗癌研究中显示出可喜的结果 . 这些化合物中有些对选定的ヒト癌细胞系表现出显著的细胞毒作用 .

分子对接和SAR研究

“4-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶-6-羧酸甲酯”及其衍生物已用于分子对接和构效关系(SAR)研究 . 这些研究有助于了解这些化合物对某些蛋白质的结合亲和力及其潜在的治疗效果 .

凋亡研究

使用“4-氯-7-甲基-7H-吡咯并[2,3-D]嘧啶-6-羧酸甲酯”合成的化合物已被用于凋亡研究 . 凋亡是一种细胞死亡机制,在生理和病理条件下都起着至关重要的作用 . 这些化合物已被证明会影响参与凋亡的某些基因和蛋白质的表达 .

安全和危害

未来方向

作用机制

Target of Action

Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a chemical compound that has been used in the field of medicinal chemistry. It serves as a scaffold for developing potent kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins to influence cell processes .

Mode of Action

This prevents the kinase from adding a phosphate group to other proteins, thereby disrupting the signaling pathways that rely on these phosphorylation events .

Biochemical Pathways

Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate, as a kinase inhibitor, affects various biochemical pathways. By inhibiting kinases, it disrupts the signaling pathways that control cell growth and division. This can lead to the inhibition of cell proliferation, which is particularly useful in the context of cancer therapy, where uncontrolled cell growth is a key problem .

Result of Action

The molecular and cellular effects of Methyl 4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate’s action largely depend on the specific kinases it inhibits. Generally, kinase inhibitors like this compound can halt cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels), all of which are beneficial in treating diseases like cancer .

生化分析

Biochemical Properties

Pyrrolopyrimidine derivatives, to which this compound belongs, have been shown to interact with various enzymes and proteins . These interactions often involve electrophilic substitution reactions, including nucleophilic aromatic substitution .

Cellular Effects

Some pyrrolopyrimidine derivatives have shown to inhibit the growth and proliferation of cancer cells . They may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrrolopyrimidines can interfere with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Dosage Effects in Animal Models

Some pyrrolopyrimidine derivatives have shown efficacy in CIA and AIA models .

Metabolic Pathways

Pyrrolopyrimidines are known to be involved in one-carbon (1C) metabolism, which encompasses folate-mediated 1C transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .

Transport and Distribution

It is crucial to strictly adhere to relevant transportation and usage regulations when handling and transporting this compound .

属性

IUPAC Name |

methyl 4-chloro-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-13-6(9(14)15-2)3-5-7(10)11-4-12-8(5)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKNGJFYCSWIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=CN=C2Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2566423.png)

![[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2566424.png)

![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)

![(2Z)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2566438.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)

![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2566441.png)

![tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2566442.png)